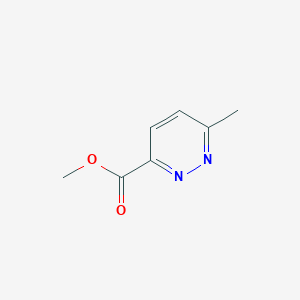

Methyl 6-methylpyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCQIIROGASBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543732 | |

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-51-4 | |

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-methylpyridazine-3-carboxylate chemical properties

An In-depth Technical Guide to Methyl 6-methylpyridazine-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyridazine core. The pyridazine ring system is a significant pharmacophore in modern drug discovery, valued for its unique physicochemical properties.[1] It often serves as a bioisosteric replacement for a phenyl ring, offering a favorable balance of properties such as reduced lipophilicity and improved metabolic stability.[1] This molecule, with its reactive ester functional group and a methyl-substituted pyridazine ring, represents a versatile building block for the synthesis of a wide array of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106584-51-4 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)c1ccc(nn1)C | |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 6-methylpyridazine-3-carboxylic acid. This two-step approach involves the initial formation of the pyridazine carboxylic acid followed by a standard esterification reaction.

Step 1: Oxidation to 6-Methylpyridazine-3-carboxylic acid

A common route to the carboxylic acid involves the oxidation of a more readily available precursor, such as 3-chloro-6-methylpyridazine. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium can selectively oxidize the methyl group at the 6-position to a carboxylic acid.[4] The choice of oxidant and reaction conditions is critical to maximize yield and minimize side reactions.

Step 2: Esterification

The subsequent esterification of 6-methylpyridazine-3-carboxylic acid with methanol can be catalyzed by a strong acid (e.g., H₂SO₄) under reflux conditions, a classic Fischer esterification. Alternatively, for milder conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.[5]

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridazine-3-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of anhydrous methanol, which serves as both the solvent and the reactant.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: Conceptual Synthesis Workflow for Pyridazine Carboxylates.

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals.

-

A singlet for the methyl protons (-CH₃) at the 6-position, likely in the δ 2.5-2.8 ppm range.

-

A singlet for the methyl ester protons (-OCH₃), typically appearing at δ 3.9-4.1 ppm.

-

Two doublets for the aromatic protons on the pyridazine ring, corresponding to the hydrogens at the 4- and 5-positions. Their chemical shifts would be downfield, likely in the δ 7.5-9.0 ppm range, due to the electron-withdrawing nature of the ring nitrogens and the ester group.

-

-

¹³C NMR: The carbon NMR would display seven distinct signals: the two methyl carbons, the four carbons of the pyridazine ring, and the carbonyl carbon of the ester. The carbonyl carbon is expected to have the most downfield shift (>160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (ester carbonyl) stretch, typically found around 1720-1740 cm⁻¹. Other key peaks would include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretches from the pyridazine ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two primary functional components: the methyl-substituted pyridazine ring and the methyl ester group.

-

Ester Group Transformations: The ester is a versatile handle for derivatization.

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will readily convert the ester back to the parent carboxylic acid, 6-methylpyridazine-3-carboxylic acid.[6]

-

Amidation: Reaction with primary or secondary amines can form the corresponding amides. This is a crucial reaction in medicinal chemistry for building larger molecules and introducing new points of interaction for biological targets.

-

-

Pyridazine Ring Reactivity: The pyridazine ring is electron-deficient, which influences its reactivity.

-

The ring nitrogen atoms are basic and can be protonated or alkylated.

-

The methyl group at the 6-position can potentially undergo condensation reactions at its α-carbon under strong basic conditions.

-

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Medicinal Chemistry and Drug Discovery

Pyridazine derivatives are prized scaffolds in the development of novel therapeutics.[7] The pyridazine heterocycle's nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[1]

This compound serves as a key intermediate in the synthesis of pharmacologically active agents. The ester functionality allows for the straightforward introduction of amide bonds, which are prevalent in drug molecules. The overall structure can be found in compounds investigated for a range of activities, including but not limited to:

-

Enzyme Inhibition: The pyridazine core is present in inhibitors of various enzymes, where the nitrogen atoms can coordinate with active site residues.

-

Receptor Antagonists/Agonists: As a versatile scaffold, it is used to construct molecules that can modulate the activity of various cell surface and nuclear receptors.

The strategic placement of the methyl and ester groups provides clear vectors for synthetic elaboration, allowing chemists to explore the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, data from the parent carboxylic acid and related structures suggest that standard laboratory precautions should be observed.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

It is recommended to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and the inherent pharmacological relevance of its pyridazine core make it an invaluable tool for researchers in drug discovery and materials science. This guide has outlined its fundamental properties and provided a framework for its synthesis and application, underscoring its significance in the development of novel molecular entities.

References

-

PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Aribo Biotechnology. CAS: 106584-51-4 Name: this compound. [Link]

-

Jennychem. This compound. [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 106584-51-4|this compound|BLD Pharm [bldpharm.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 6-Methyl-3-pyridazinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Structural Elucidation of Methyl 6-methylpyridazine-3-carboxylate

Foreword: A Proactive Approach to Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the structural elucidation of methyl 6-methylpyridazine-3-carboxylate (CAS No: 106584-51-4), a heterocyclic compound of interest to researchers in medicinal chemistry.[1] Rather than merely presenting a checklist of techniques, we will delve into the causality behind our analytical choices, demonstrating how a multi-pronged spectroscopic approach creates a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical methodology for the characterization of novel chemical entities.

Foundational Analysis: What the Structure Suggests

Before embarking on any experimental analysis, a thorough in-silico examination of the proposed structure is crucial. This allows us to form a set of hypotheses that we can then test and confirm using spectroscopic methods.

Proposed Structure: this compound

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

Key Features:

-

Aromatic pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms).

-

A methyl group substituent on the pyridazine ring.

-

A methyl ester functional group.

-

From this, we can predict the expected number and types of signals in various spectra. This predictive approach is a cornerstone of efficient structural elucidation.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can definitively elucidate a structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. The workflow for this process is outlined below.

Caption: A logical workflow for structural elucidation, starting with primary analyses and progressing to detailed mapping.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) provides the molecular weight of the compound, which is a critical first step in confirming the molecular formula.[2]

Expected Data

For this compound (C₇H₈N₂O₂), we would expect to see a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₈N₂O₂ | Based on the proposed structure. |

| Monoisotopic Mass | 152.0586 g/mol | The sum of the masses of the most abundant isotopes of the constituent atoms. |

| [M]⁺ or [M+H]⁺ | m/z ≈ 152 or 153 | The mass-to-charge ratio of the molecular ion or protonated molecule. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of the instrument will allow for the determination of the elemental composition from the accurate mass measurement.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]

Expected Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720-1740 | Stretching |

| C-O (Ester) | ~1200-1300 | Stretching |

| Aromatic C=C and C=N | ~1450-1600 | Ring stretching |

| Aromatic C-H | ~3000-3100 | Stretching |

| Aliphatic C-H (Methyl) | ~2850-2960 | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | Doublet | 1H | H-4 | Aromatic proton adjacent to the electron-withdrawing ester group and a ring nitrogen. |

| ~7.6-7.8 | Doublet | 1H | H-5 | Aromatic proton coupled to H-4. |

| ~4.0 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~2.8 | Singlet | 3H | -CH₃ | Methyl protons attached to the pyridazine ring. |

¹³C NMR Spectroscopy

This technique provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group.[5][6] |

| ~160 | C-6 | Aromatic carbon attached to the methyl group and a nitrogen atom. |

| ~150 | C-3 | Aromatic carbon attached to the ester group and a nitrogen atom. |

| ~125-135 | C-4, C-5 | Aromatic carbons bearing protons. |

| ~53 | -OCH₃ | Methyl carbon of the ester group. |

| ~22 | -CH₃ | Methyl carbon attached to the pyridazine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Acquire 2D NMR spectra such as COSY (to confirm H-H correlations) and HSQC/HMBC (to confirm C-H correlations).

-

The Convergence of Evidence: A Self-Validating System

The power of this multi-spectroscopic approach lies in the cross-validation of data.

Caption: The convergence of data from multiple spectroscopic techniques provides a high degree of confidence in the structural assignment.

The molecular formula from MS is consistent with the number of proton and carbon signals observed in the NMR spectra. The functional groups identified by IR (ester, aromatic ring) are confirmed by the chemical shifts in the ¹H and ¹³C NMR spectra. The connectivity implied by the NMR data is consistent with the overall structure. This web of interconnected and mutually reinforcing data points provides a robust and trustworthy elucidation of the structure.

Conclusion: Beyond Confirmation to Application

The structural elucidation of this compound, as outlined in this guide, is a systematic process that combines predictive analysis with a suite of powerful spectroscopic techniques. By understanding the "why" behind each experimental choice and by ensuring that the data from each technique is consistent with the others, researchers can be confident in their structural assignments. This confidence is paramount as these molecules advance into further stages of research and development, where a deep understanding of their structure-activity relationships is essential for success.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

DEA Office of Forensic Sciences. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-6-oxo-1H-pyridazine-4,5-dicarboxylic acid O4-ethyl ester O5-methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Jennychem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 106584-51-4 Name: this compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. Retrieved from [Link]

-

Chemsrc. (n.d.). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 6-methylpyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it a versatile building block in the design of novel therapeutic agents.[1][2][3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] This guide provides a detailed technical overview of a specific pyridazine derivative, Methyl 6-methylpyridazine-3-carboxylate (CAS Number: 106584-51-4), a compound with significant potential as an intermediate and building block in the synthesis of new chemical entities for drug discovery.

Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Source/Justification |

| CAS Number | 106584-51-4 | Publicly available chemical databases. |

| Molecular Formula | C₇H₈N₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 152.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Inferred from similar substituted pyridazines. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | General solubility of small organic molecules with ester functionality. |

| Stability | Stable under standard laboratory conditions. The ester group may be susceptible to hydrolysis under strongly acidic or basic conditions. | General chemical principles of ester stability. |

Synthesis and Chemical Reactivity

A definitive, published synthetic route specifically for this compound is not prominently available. However, a plausible and efficient synthesis can be designed based on established pyridazine chemistry. The proposed pathway involves the oxidation of a methyl group followed by esterification.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from a readily available precursor, 3,6-dimethylpyridazine. The synthesis can be envisioned in two key steps:

-

Selective Oxidation: The selective oxidation of one of the methyl groups of 3,6-dimethylpyridazine to a carboxylic acid.

-

Esterification: The subsequent esterification of the resulting 6-methylpyridazine-3-carboxylic acid to the methyl ester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 6-methylpyridazine-3-carboxylic acid from 3,6-dimethylpyridazine

This protocol is adapted from known procedures for the oxidation of methyl groups on heterocyclic rings.[6][7][8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethylpyridazine in a suitable solvent, such as aqueous sulfuric acid.

-

Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in portions. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If potassium permanganate was used, quench the excess oxidant with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears and a precipitate of manganese dioxide forms.

-

Isolation: Filter the reaction mixture to remove any inorganic solids. Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid (typically pH 3-4) using a suitable acid or base. The product, 6-methylpyridazine-3-carboxylic acid, should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of this compound (Fischer Esterification)

This is a standard Fischer esterification protocol adapted for a heterocyclic carboxylic acid.[10][11]

-

Reaction Setup: Suspend 6-methylpyridazine-3-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: To the suspension, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is no longer detectable.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient pyridazine ring and the two substituents.

-

Pyridazine Ring: The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms.[12] Conversely, it is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms.

-

Methyl Group: The methyl group at the 6-position can be a site for oxidation to a carboxylic acid, as utilized in its synthesis. It can also potentially undergo condensation reactions at the alpha-carbon under strongly basic conditions.

-

Methyl Ester Group: The ester at the 3-position is a key functional handle for further synthetic transformations. It can undergo hydrolysis back to the carboxylic acid, amidation to form amides, reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be accurately predicted based on the analysis of similar pyridazine derivatives.[13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Doublet | 1H | H-4 or H-5 |

| ~ 7.8 - 8.1 | Doublet | 1H | H-4 or H-5 |

| ~ 3.9 - 4.1 | Singlet | 3H | O-CH₃ (ester) |

| ~ 2.6 - 2.8 | Singlet | 3H | C-CH₃ (ring) |

The two doublets for the aromatic protons on the pyridazine ring will likely show a coupling constant (J) of approximately 8-9 Hz, characteristic of ortho-coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C=O (ester) |

| ~ 155 - 160 | C-6 (bearing the methyl group) |

| ~ 145 - 150 | C-3 (bearing the ester group) |

| ~ 125 - 130 | C-4 or C-5 |

| ~ 120 - 125 | C-4 or C-5 |

| ~ 52 - 55 | O-CH₃ (ester) |

| ~ 20 - 25 | C-CH₃ (ring) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3000 - 3100 | C-H stretch (aromatic) |

| ~ 2850 - 3000 | C-H stretch (aliphatic) |

| ~ 1720 - 1740 | C=O stretch (ester) |

| ~ 1550 - 1600 | C=N and C=C stretches (pyridazine ring) |

| ~ 1100 - 1300 | C-O stretch (ester) |

Mass Spectrometry

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) would be observed at m/z = 152. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 121, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 93.

Applications in Drug Development and Medicinal Chemistry

The pyridazine nucleus is a cornerstone in the development of a diverse range of therapeutic agents.[1][2][3][5] this compound, with its versatile functional groups, is an attractive starting material for the synthesis of more complex, biologically active molecules.

Role as a Synthetic Intermediate

The ester and methyl groups on the pyridazine ring of this compound serve as valuable handles for further chemical modifications.

Caption: Synthetic utility of this compound.

-

Amide Synthesis: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

-

Bioisosteric Replacement: The pyridazine core can serve as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring, offering a way to modulate properties like solubility and metabolic stability.

Potential Therapeutic Areas

Given the broad biological activities of pyridazine derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications:

-

Oncology: Many pyridazine-containing compounds have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer progression.[1][16]

-

Inflammation and Pain: Pyridazine and pyridazinone derivatives have been explored as anti-inflammatory and analgesic agents, often by inhibiting enzymes like cyclooxygenase (COX) or targeting pro-inflammatory cytokines.[2][3][17][18]

-

Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. While detailed experimental data on this specific compound is limited, its synthesis, reactivity, and spectroscopic properties can be reliably inferred from the well-established chemistry of the pyridazine ring system. Its versatile functional groups make it an ideal starting point for the synthesis of libraries of novel compounds for biological screening, particularly in the areas of oncology and inflammatory diseases. As the importance of the pyridazine scaffold continues to grow, so too will the utility of key intermediates like this compound in the quest for new and improved therapeutics.

References

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

-

Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives. (n.d.). PubMed. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

-

The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025). ResearchGate. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). Scirp.org. [Link]

-

Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. (1990). PubMed. [Link]

-

The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed. [Link]

- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).

-

INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. [Link]

- US2818378A - Oxidation of methyl-pyridines. (n.d.).

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024). PubMed. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH. [Link]

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (n.d.). ACS Publications. [Link]

-

Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses. [Link]

-

The diazines: pyridazine, pyrimidine and pyrazine: reactions and synth. (n.d.). Taylor & Francis eBooks. [Link]

-

A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (n.d.). ResearchGate. [Link]

- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters. (n.d.).

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE. [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Semantic Scholar. [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2025). ResearchGate. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot. [Link]

-

Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

(PDF) Electrophilic Substitution In Azines. (2025). ResearchGate. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026). DDDT. [Link]

-

Pyridazinemonocarboxylic Acids and Derivatives. (n.d.). Journal of the American Chemical Society. [Link]

-

Pyridazine. (n.d.). Unknown Source. [Link]

-

Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-methylpyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antihypertensive, analgesic, and anticancer activities. The precise structural elucidation of novel pyridazine derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification and characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectroscopic data but also to offer insights into the experimental considerations and the logic behind the spectral interpretations.

Molecular Structure and Key Features

The structure of this compound, with the systematic numbering of the pyridazine ring, is presented below. This structure forms the basis for all subsequent spectroscopic analysis.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative signal intensity is not a primary concern, while allowing for a shorter relaxation delay.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the aromatic protons and the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 1H | H-4 |

| ~7.6-7.8 | Doublet | 1H | H-5 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~2.8 | Singlet | 3H | Ar-CH₃ (at C-6) |

Interpretation:

-

The two doublets in the aromatic region are characteristic of the two adjacent protons on the pyridazine ring. The proton at the C-4 position is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group.

-

The singlet at approximately 4.0 ppm with an integration of 3H is characteristic of the methyl ester protons.

-

The singlet at around 2.8 ppm, also integrating to 3H, is assigned to the methyl group attached to the C-6 position of the pyridazine ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-6 |

| ~150 | C-3 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~53 | -OCH₃ |

| ~22 | Ar-CH₃ (at C-6) |

Interpretation:

-

The carbonyl carbon of the ester group is expected to appear at the most downfield position, typically around 165 ppm.

-

The quaternary carbons of the pyridazine ring (C-3 and C-6) will have distinct chemical shifts, with the carbon attached to the methyl group (C-6) appearing at a slightly lower field.

-

The protonated carbons of the pyridazine ring (C-4 and C-5) will appear in the aromatic region.

-

The methyl carbons of the ester and the aromatic methyl group will have characteristic upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester and aromatic functionalities.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2950-3000 | Medium | C-H stretching (aliphatic -CH₃) |

| ~1720-1740 | Strong | C=O stretching (ester) |

| ~1580-1600 | Medium | C=N and C=C stretching (pyridazine ring) |

| ~1200-1300 | Strong | C-O stretching (ester) |

| ~1000-1100 | Medium | C-O stretching (ester) |

| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The most prominent peak in the spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ester group, expected in the region of 1720-1740 cm⁻¹.[1][2]

-

The presence of the pyridazine ring will be confirmed by the C=N and C=C stretching vibrations in the 1580-1600 cm⁻¹ region.

-

The strong C-O stretching bands of the ester group are also key diagnostic peaks.

-

Aromatic and aliphatic C-H stretching vibrations will be observed at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method that is less likely to cause extensive fragmentation and will likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum Data and Interpretation

-

Molecular Ion: The molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol . In an ESI mass spectrum, the base peak would be expected at m/z 153.15, corresponding to the protonated molecule [M+H]⁺. In an EI spectrum, the molecular ion peak [M]⁺ should be observed at m/z 152.

-

Key Fragmentation Pathways: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 121, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 93.

Figure 2: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The combination of these techniques allows for the unambiguous assignment of all protons and carbons, the identification of key functional groups, and the confirmation of the molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers in the field of drug discovery and development, enabling the confident characterization of this important class of heterocyclic compounds.

References

-

Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(5), 972-975. [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

Sources

The Pyridazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding capabilities, and distinct electronic distribution, make it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the pyridazine core, detailing its fundamental properties, key synthetic and derivatization strategies, and its significant role in the development of drugs across a wide spectrum of therapeutic areas. We will delve into the specific applications of pyridazine-containing compounds as anticancer, anti-inflammatory, and antimicrobial agents, among others. This will be supported by an exploration of their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their synthesis and biological evaluation.

The Pyridazine Core: Physicochemical Properties and Strategic Advantages in Drug Design

The pyridazine scaffold offers a unique combination of properties that medicinal chemists can strategically leverage to optimize drug candidates.[1][2]

-

Polarity and Solubility: The presence of two adjacent nitrogen atoms imparts a significant dipole moment to the pyridazine ring, enhancing its polarity. This often leads to improved aqueous solubility of drug candidates, a critical factor for favorable pharmacokinetics.

-

Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. This property is crucial for achieving high binding affinity and selectivity.

-

Electronic Nature: The electron-deficient nature of the pyridazine ring influences the properties of its substituents and can modulate the overall electronic character of the molecule. This allows for fine-tuning of a compound's reactivity and metabolic stability.

-

Bioisosteric Replacement: The pyridazine ring is often employed as a bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can lead to improved metabolic stability, reduced lipophilicity, and altered selectivity profiles, addressing common challenges in lead optimization.

Synthesis and Derivatization: Building the Pyridazine Core and its Analogs

The versatility of the pyridazine scaffold is further enhanced by the numerous synthetic routes available for its construction and subsequent functionalization.

Core Synthesis Strategies

One of the most common and efficient methods for constructing the pyridazin-3(2H)-one ring involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A notable example is the synthesis from mucochloric acid.

Experimental Protocol: Synthesis of Pyridazin-3(2H)-one from Mucochloric Acid [3][4]

Materials:

-

Mucochloric acid

-

Hydrazine hydrate

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Ethanol

Procedure:

-

A mixture of mucochloric acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in toluene is prepared.

-

A catalytic amount of p-toluenesulfonic acid is added to the mixture.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pyridazin-3(2H)-one.

Key Derivatization Reactions

A cornerstone of pyridazine chemistry is the functionalization of pre-existing pyridazine rings. 3,6-Dichloropyridazine is a versatile starting material that readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 3,6-Dichloropyridazine with Amines [5][6]

Materials:

-

3,6-Dichloropyridazine

-

Amine (primary or secondary)

-

Base (e.g., K2CO3, Et3N)

-

Solvent (e.g., DMF, DMSO, ethanol)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent, the amine (1-2 equivalents) and a base (2-3 equivalents) are added.

-

The reaction mixture is heated to a temperature ranging from 80°C to reflux, depending on the reactivity of the amine.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono- or di-substituted aminopyridazine.

Diagram: General Experimental Workflow for SNAr Reactions

Caption: A generalized workflow for performing SNAr reactions on pyridazine scaffolds.

Therapeutic Applications of the Pyridazine Scaffold

The unique properties of the pyridazine ring have led to its incorporation into a multitude of biologically active molecules, with several reaching clinical use.

Anticancer Agents

The pyridazine scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors.

Ponatinib is a potent, orally available multi-targeted tyrosine kinase inhibitor that contains a fused imidazo[1,2-b]pyridazine core. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in patients with the T315I mutation that confers resistance to other tyrosine kinase inhibitors.

Mechanism of Action: Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase, including the gatekeeper T315I mutant. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival.

Signaling Pathway:

Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

Structure-Activity Relationship (SAR): The imidazo[1,2-b]pyridazine core of ponatinib is crucial for its activity. The ethynyl linkage was designed to overcome the steric hindrance imposed by the T315I mutation. Modifications to the terminal phenyl ring have been explored to modulate potency and selectivity.[7][8][9][10]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12][13][14][15]

Mechanism of Action: These inhibitors typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Experimental Protocol: VEGF-A Induced HUVEC Proliferation Assay [16][17][18][19][20]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

VEGF-A

-

Test compounds (pyridazine derivatives)

-

MTT reagent

-

DMSO

-

96-well plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation compared to the VEGF-A-treated control.

Data Presentation:

| Compound | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |

| Sorafenib (Reference) | 90 | 20 |

| Pyridazine Analog 1 | 50 | 15 |

| Pyridazine Analog 2 | 120 | 45 |

Anti-inflammatory Agents

The pyridazine scaffold is present in numerous compounds with potent anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer a safer alternative to traditional NSAIDs by minimizing gastrointestinal side effects.[21][22][23][24][25]

Mechanism of Action: Pyridazine-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages [26][27][28][29][30]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (pyridazine derivatives)

-

ELISA kit for TNF-α

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release compared to the LPS-treated control.

Diagram: Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of pyridazine compounds.

Antimicrobial Agents

Pyridazine derivatives have demonstrated significant activity against a broad range of bacterial and fungal pathogens.[31][32][33]

Mechanism of Action: The exact mechanisms of action can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [31][34][35]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (pyridazine derivatives)

-

96-well microtiter plates

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by using a viability indicator like resazurin.

Other Therapeutic Areas

The versatility of the pyridazine scaffold extends to numerous other therapeutic areas, including:

-

Antihypertensive agents: Hydralazine, a pyridazine derivative, is a well-known vasodilator.[36]

-

Antidepressants: Minaprine, though withdrawn, was a pyridazine-containing antidepressant.[1]

-

Antiviral agents

-

Antidiabetic agents

Approved Drugs and Clinical Significance

Several drugs containing the pyridazine scaffold have received regulatory approval, highlighting the clinical relevance of this heterocyclic system.[1][37][38]

| Drug | Fused/Non-fused Pyridazine | Therapeutic Area | Mechanism of Action |

| Ponatinib | Fused (Imidazo[1,2-b]pyridazine) | Oncology | Multi-kinase inhibitor (BCR-ABL) |

| Relugolix | Non-fused | Women's Health, Oncology | GnRH receptor antagonist |

| Deucravacitinib | Non-fused | Immunology | Allosteric TYK2 inhibitor |

| Hydralazine | Fused (Phthalazine) | Cardiovascular | Vasodilator |

Relugolix: An oral gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of advanced prostate cancer and uterine fibroids.

Deucravacitinib: A first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.

Conclusion and Future Perspectives

The pyridazine scaffold has unequivocally established its importance in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. The clinical success of pyridazine-containing drugs such as Ponatinib, Relugolix, and Deucravacitinib further validates the utility of this privileged structure.

Future research in this area will likely focus on the continued exploration of novel pyridazine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The application of modern drug discovery techniques, such as structure-based drug design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. Furthermore, the development of innovative synthetic methodologies will provide access to an even greater diversity of pyridazine-based chemical space. The pyridazine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, contributing to the discovery of the next generation of therapeutic agents.

References

-

Chen, J., et al. (2017). VEGF stimulated the angiogenesis by promoting the mitochondrial functions. Journal of Cellular and Molecular Medicine, 21(11), 2673-2684. [Link]

-

ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

-

Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2052. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(4), 1-69. [Link]

-

ResearchGate. Structures of VEGFR-2 inhibitors approved for clinical use. [Link]

-

Abdel-Aziz, M., et al. (2020). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 95, 103497. [Link]

-

Ma, S., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3518-3528. [Link]

-

ResearchGate. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. [Link]

-

Popa, M., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. International Journal of Molecular Sciences, 23(21), 13444. [Link]

-

ResearchGate. Synthesis of pyridazin-3(2H)-ones containing sulfonyl group in one step. [Link]

-

Harris, P. A., et al. (2014). Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. Bioorganic & Medicinal Chemistry Letters, 24(16), 3949-3953. [Link]

-

AACR Journals. (2021). Ponatinib Shows Potent Antitumor Activity in Small Cell Carcinoma of the Ovary Hypercalcemic Type (SCCOHT) through Multikinase Inhibition. [Link]

-

Scientific Research Publishing. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

-

Zhang, J., et al. (2022). Structural study of ponatinib in inhibiting SRC kinase. Biochemical and Biophysical Research Communications, 599, 100-105. [Link]

-

Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-28. [Link]

-

ResearchGate. Structures of VEGFR-2 inhibitors approved for clinical use. [Link]

-

Bakulev, V. A., et al. (2015). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][26][31]oxazine-pyrroles and related products. RSC Advances, 5(82), 67015-67023. [Link]

-

ResearchGate. The [3 + 2] cycloadditions approach for obtaining five-membered heterocycles. [Link]

-

Harvard DASH. (2015). Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors. [Link]

-

Liu, Y., et al. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. International Journal of Molecular Sciences, 24(20), 15263. [Link]

-

ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Belarbi, K., et al. (2013). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Pharmacological and Toxicological Methods, 67(3), 161-169. [Link]

-

Abdel-Mottaleb, Y. S., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. [Link]

-

Osman, E. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(11), 1367-1382. [Link]

-

Al-Rashida, M., et al. (2024). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 15(2), 263-294. [Link]

-

International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

-

ResearchGate. bFGF or VEGF-A promotes HUVEC proliferation. Cell proliferation was.... [Link]

-

Frontiers. (2023). Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody. [Link]

-

IOVS. (2022). Assessing Inhibition of HUVEC Migration by a Novel VEGF-A and Angiopoietin-2 Bispecific Protein (RO-634). [Link]

-

Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]

-

ResearchGate. (2025). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. [Link]

-

Asif, M. (2012). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Journal of Pharmacy Research, 5(2), 944-946. [Link]

-

Upadhyay, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Current Drug Targets, 25(1), 108-124. [Link]

-

Su, G. L., & Wang, S. C. (1997). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Journal of Endotoxin Research, 4(3), 187-195. [Link]

-

AACR Journals. (2019). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. [Link]

-

Catalano, K. J., et al. (2007). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. The Journal of Biological Chemistry, 282(41), 30032-30042. [Link]

-

El-Sayed, M. A. A., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Helvetica Chimica Acta, 103(6), e2000070. [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

ResearchGate. (2025). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. [Link]

-

ResearchGate. (2015). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

-

LIRIAS. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Angewandte Chemie International Edition, 47(32), 6032-6035. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Structural study of ponatinib in inhibiting SRC kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody [frontiersin.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 36. ijcrt.org [ijcrt.org]

- 37. img01.pharmablock.com [img01.pharmablock.com]

- 38. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

Unlocking the Therapeutic Potential of Methyl 6-methylpyridazine-3-carboxylate: A Technical Guide to Target Identification and Validation

Foreword: The Pyridazine Scaffold - A Privileged Motif in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutics.[1] Historically, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[2][3] This guide delves into the untapped therapeutic potential of a specific pyridazine derivative, Methyl 6-methylpyridazine-3-carboxylate, by proposing a rational, evidence-based approach to the identification and validation of its molecular targets. While direct biological data for this compound is limited, a comprehensive analysis of structurally related pyridazine analogues allows for the formulation of compelling hypotheses regarding its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for the exploration of this promising molecule.

Section 1: Hypothesis-Driven Target Identification